(E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid
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Overview
Description
(E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid is an organic compound characterized by the presence of a methoxyphenoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid typically involves the reaction of 4-methoxyphenol with 4-bromophenylacetic acid under basic conditions to form the intermediate 4-(4-methoxyphenoxy)phenylacetic acid. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of 4-(4-hydroxyphenoxy)phenylacrylic acid.
Reduction: Formation of 3-(4-(4-Methoxyphenoxy)phenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential anti-cancer properties through molecular docking studies.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid involves its interaction with specific molecular targets. For instance, in anti-cancer research, it has been shown to inhibit the activity of estrogen receptor alpha (ERα) through binding interactions, leading to the suppression of cancer cell proliferation . The molecular pathways involved include the disruption of estrogen signaling, which is crucial for the growth of certain types of breast cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Similar in structure but lacks the acrylic acid moiety.
4-Methoxyphenethylamine: Contains a methoxyphenyl group but differs in the functional groups attached to the phenyl ring.
4-Methoxyphenylpropanoic acid: Similar to the reduced form of (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid.
Uniqueness
This compound is unique due to its combination of a methoxyphenoxy group and an acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
IUPAC Name |
(E)-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13-7-9-15(10-8-13)20-14-5-2-12(3-6-14)4-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKFVGVKHYHZJH-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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